molecular formula C26H26ClN3O6 B2848655 5-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid CAS No. 442649-51-6

5-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

Cat. No. B2848655
CAS RN: 442649-51-6
M. Wt: 511.96
InChI Key: WUWMIAIQOJWILI-UHFFFAOYSA-N
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Description

The compound is a hydrazide derivative incorporating a quinoline moiety . It has been evaluated for its anti-cancer activity against neuroblastoma and breast adenocarcinoma cell lines . The quinoline hydrazide also induced G1 cell cycle arrest, as well as upregulation of the p27 kip1 cell cycle regulating protein .


Synthesis Analysis

The parent compound and new quinoline derivatives were prepared from the corresponding quinoline hydrazones and substituted carboxylic acids using EDC-mediated peptide coupling reactions . Further modification of the parent compound was achieved by replacement of the quinoline moiety with other aromatic systems .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have developed novel derivatives with structural similarities, focusing on their synthesis and evaluation for antimicrobial properties. For instance, novel quinazolinone derivatives were synthesized and assessed for their antimicrobial activity, highlighting the chemical versatility and potential of such compounds in developing new antimicrobials (Habib, Hassan, & El‐Mekabaty, 2012).

Crystal Structures and DFT Studies

The synthesis and characterization of certain derivatives, including their crystal structures and DFT (Density Functional Theory) studies, provide insights into the molecular geometry and potential chemical reactivity of these compounds. Such research aids in understanding the fundamental properties that could be harnessed for various applications (Şahin et al., 2011).

Antioxidant Properties of Quinolinone Derivatives

Quinolinone derivatives have been synthesized and characterized, with some studies focusing on their potential as antioxidants in lubricating greases, indicating the broader applicability of these compounds beyond pharmaceuticals to industrial applications (Hussein, Ismail, & El-Adly, 2016).

Antitumor Activity

Certain pyrazoline derivatives bearing the 4-aryloxy-7-chloroquinoline fragment have been synthesized and evaluated for their antitumor activity, demonstrating the potential of such compounds in cancer research and therapy (Montoya et al., 2014).

Future Directions

The compound has shown promising results in anti-cancer activity, particularly against neuroblastoma and breast adenocarcinoma cell lines . Future research could focus on further understanding its mechanism of action and potential applications in cancer therapy.

properties

IUPAC Name

5-[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O6/c1-34-17-9-7-15-11-18(26(27)28-19(15)13-17)21-14-20(16-8-10-22(35-2)23(12-16)36-3)29-30(21)24(31)5-4-6-25(32)33/h7-13,21H,4-6,14H2,1-3H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWMIAIQOJWILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)CCCC(=O)O)C4=CC(=C(C=C4)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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